molecular formula C13H15BF3NO3 B12826478 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isonicotinaldehyde

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B12826478
M. Wt: 301.07 g/mol
InChI Key: IQFMXQNQSLZUSH-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isonicotinaldehyde is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes a boronate ester and a trifluoromethyl group attached to an isonicotinaldehyde backbone. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isonicotinaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Boronate Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate halogenated precursor under palladium-catalyzed cross-coupling conditions. This step forms the boronate ester intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.

    Aldehyde Formation: The final step involves the oxidation of the intermediate to form the aldehyde group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isonicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are typically employed in cross-coupling reactions.

Major Products

    Oxidation: Formation of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isonicotinic acid.

    Reduction: Formation of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isonicotinol.

    Substitution: Formation of various substituted isonicotinaldehyde derivatives.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isonicotinaldehyde has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the development of fluorescent probes and imaging agents.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isonicotinaldehyde is primarily determined by its functional groups. The boronate ester group can undergo transesterification reactions, while the trifluoromethyl group imparts lipophilicity and metabolic stability. The aldehyde group can form Schiff bases with amines, facilitating various biochemical interactions. These properties make the compound versatile in targeting different molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-(Trifluoromethyl)isonicotinaldehyde: Lacks the boronate ester group, affecting its reactivity and applications.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde moiety instead of an isonicotinaldehyde moiety, leading to different reactivity patterns.

Uniqueness

The combination of the boronate ester, trifluoromethyl, and aldehyde groups in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isonicotinaldehyde imparts unique chemical properties, making it a valuable compound in synthetic chemistry and various research applications. Its ability to participate in diverse chemical reactions and its potential use in multiple fields highlight its significance.

Properties

Molecular Formula

C13H15BF3NO3

Molecular Weight

301.07 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C13H15BF3NO3/c1-11(2)12(3,4)21-14(20-11)10-6-18-5-9(8(10)7-19)13(15,16)17/h5-7H,1-4H3

InChI Key

IQFMXQNQSLZUSH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C=O)C(F)(F)F

Origin of Product

United States

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